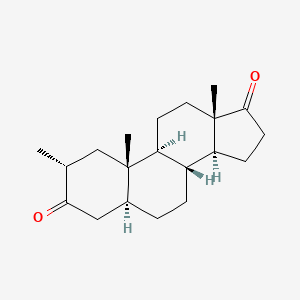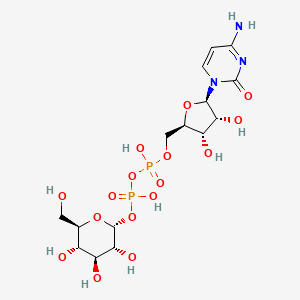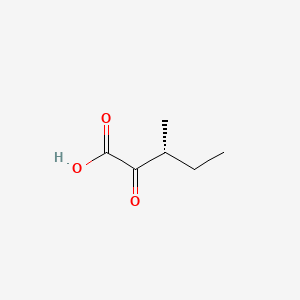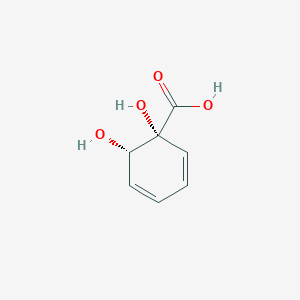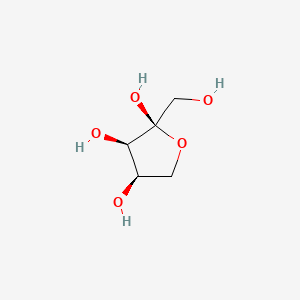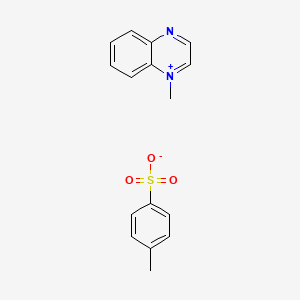
1-Methylquinoxalinium-4-toluene sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylquinoxalinium-4-toluene sulfonate is a cationic surfactant belonging to the class of quaternary ammonium salts. It is known for its excellent antistatic, emulsifying, and dispersing properties. The compound is stable, water-soluble, and appears as a solid. It has a molecular formula of C16H16N2O3S and a molecular weight of 316.37 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylquinoxalinium-4-toluene sulfonate typically involves the reaction of 1-methylquinoxaline with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified and dried to obtain the final product in solid form .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylquinoxalinium-4-toluene sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Applications De Recherche Scientifique
1-Methylquinoxalinium-4-toluene sulfonate has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical processes due to its emulsifying and dispersing properties.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antistatic agent in medical devices.
Industry: It is widely used in industrial applications as an antistatic agent and emulsifier.
Mécanisme D'action
The mechanism of action of 1-Methylquinoxalinium-4-toluene sulfonate involves its interaction with various molecular targets. As a cationic surfactant, it can interact with negatively charged surfaces, reducing static electricity and improving the stability of emulsions. The compound’s molecular structure allows it to form micelles, which enhance its emulsifying and dispersing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinium, 4-formyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (11): Another cationic surfactant with similar properties but different functional groups.
Quinoxalinium, 1-methyl-, 4-methylbenzenesulfonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
1-Methylquinoxalinium-4-toluene sulfonate is unique due to its specific combination of functional groups, which confer distinct antistatic, emulsifying, and dispersing properties. Its stability and water solubility make it particularly useful in various industrial and research applications .
Propriétés
Numéro CAS |
57805-17-1 |
|---|---|
Formule moléculaire |
C16H16N2O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;1-methylquinoxalin-1-ium |
InChI |
InChI=1S/C9H9N2.C7H8O3S/c1-11-7-6-10-8-4-2-3-5-9(8)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-7H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
ZZTHTFUGVSCWRR-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=NC2=CC=CC=C21 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=NC2=CC=CC=C21 |
| 57805-17-1 | |
Synonymes |
1-methylquinoxalinium-4-toluene sulfonate MQTS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


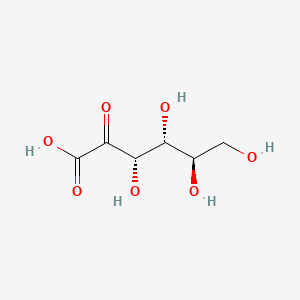

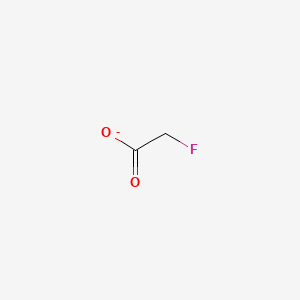
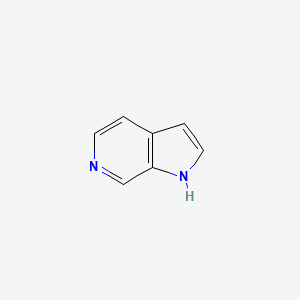
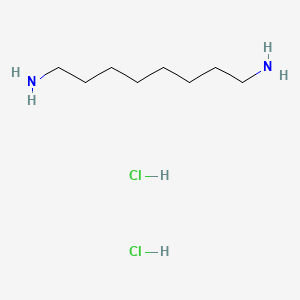
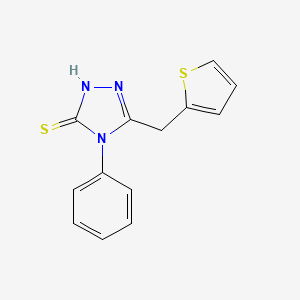
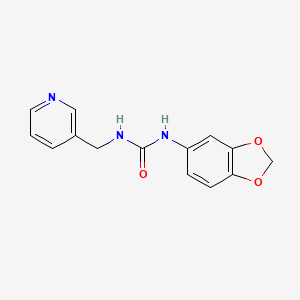
![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
